molecular formula C32H43NO4 B1524602 4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol CAS No. 934842-69-0

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

Cat. No. B1524602
CAS RN: 934842-69-0
M. Wt: 505.7 g/mol
InChI Key: LFBZOLRRKRHSEI-UHFFFAOYSA-N
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Description

4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C32H43NO4 and its molecular weight is 505.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phloretic Acid: A Sustainable Alternative to Phenol

Phloretic acid, a phenolic compound, is explored as a renewable building block enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach, utilizing phloretic acid for phenolic functionalities, leads to nearly 100% bio-based benzoxazine end-capped molecules, highlighting a sustainable alternative to phenol. The solvent-free synthesis and polymerization of these molecules result in materials suitable for a broad range of applications, demonstrating the potential of renewable phloretic acid in material science (Acerina Trejo-Machin et al., 2017).

Schiff Base Compounds: Antioxidant and Antibacterial Properties

Schiff base compounds synthesized from reactions involving aminophenols exhibit significant biological activities. These compounds, characterized by spectroscopic analysis, showed potent antioxidant, lipoxygenase inhibition, and antibacterial activities. Their potential in biological applications is highlighted by their effectiveness against various bacterial strains, showcasing the scientific applications of Schiff bases derived from aminophenols in the development of new biologically active compounds (M. Aslam et al., 2016).

Heteroaryl Sulfonamides: EP1 Receptor Selective Antagonists

The development of heteroaryl sulfonamides, replacing the phenyl-sulfonyl moiety with more hydrophilic heteroarylsulfonyl groups, resulted in optimized EP1 receptor selective antagonists. These compounds exhibit in vivo antagonist activity, demonstrating the application of modified phenolic compounds in the discovery of new therapeutic agents (A. Naganawa et al., 2006).

properties

IUPAC Name

4-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4/c34-26-30-23-29(18-19-31(30)35)32(36)25-33(24-28-16-7-4-8-17-28)20-10-1-2-11-21-37-22-12-9-15-27-13-5-3-6-14-27/h3-8,13-14,16-19,23,32,34-36H,1-2,9-12,15,20-22,24-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZOLRRKRHSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697158
Record name 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934842-69-0
Record name 4-(2-{Benzyl[6-(4-phenylbutoxy)hexyl]amino}-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
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4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol
Reactant of Route 6
4-(2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol

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